Methyl [1-(4-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate
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Overview
Description
Methyl N-[1-(4-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate is a synthetic compound known for its diverse applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a trifluoromethyl group, and an imidazolidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[1-(4-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate typically involves multiple steps. One common method includes the reaction of 4-chlorophenyl isocyanate with a suitable imidazolidinone derivative under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and intermediates.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[1-(4-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Methyl N-[1-(4-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of agrochemicals, such as fungicides and herbicides, due to its ability to inhibit the growth of various plant pathogens.
Mechanism of Action
The mechanism of action of methyl N-[1-(4-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate involves the inhibition of specific enzymes or pathways within target organisms. For instance, in agricultural applications, it may inhibit mitochondrial respiration in fungi by blocking electron transfer within the cytochrome bc1 complex, leading to the death of the pathogen.
Comparison with Similar Compounds
Similar Compounds
Pyraclostrobin: A fungicide with a similar mode of action, used to control a wide range of plant pathogens.
Azoxystrobin: Another strobilurin fungicide that inhibits mitochondrial respiration in fungi.
Trifloxystrobin: Similar in structure and function, used in agriculture to protect crops from fungal diseases.
Uniqueness
Methyl N-[1-(4-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C12H9ClF3N3O4 |
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Molecular Weight |
351.66 g/mol |
IUPAC Name |
methyl N-[1-(4-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate |
InChI |
InChI=1S/C12H9ClF3N3O4/c1-23-10(22)18-11(12(14,15)16)8(20)19(9(21)17-11)7-4-2-6(13)3-5-7/h2-5H,1H3,(H,17,21)(H,18,22) |
InChI Key |
MXDWSTAUABJLGX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1(C(=O)N(C(=O)N1)C2=CC=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
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